2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
Description
This compound features a 2,6-dichlorophenyl group linked via an acetamide moiety to a [1,2,4]triazolo[4,3-a]pyridine ring through an ethyl spacer. However, direct evidence of its specific use is absent in the provided materials. The dichlorophenyl group enhances lipophilicity, which may improve membrane permeability, while the triazolo-pyridine system could contribute to binding interactions with biological targets (e.g., enzymes or receptors) .
Properties
Molecular Formula |
C16H14Cl2N4O |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H14Cl2N4O/c17-12-4-3-5-13(18)11(12)10-16(23)19-8-7-15-21-20-14-6-1-2-9-22(14)15/h1-6,9H,7-8,10H2,(H,19,23) |
InChI Key |
KQBWORRMIKIWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-(1H-1,2,4-triazol-3-yl)pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Research Findings and Structural Insights
Comparatively, pesticidal acetamides (e.g., alachlor) use chloro substituents to disrupt plant lipid biosynthesis, demonstrating how substitution patterns dictate functional specificity .
Role of Heterocyclic Systems: The triazolo[4,3-a]pyridine in the target compound may offer π-π stacking or hydrogen-bonding interactions, similar to triazolo-pyrazine derivatives in ’s patent .
Synthetic Methodologies :
- Carbodiimide-mediated coupling (e.g., EDC·HCl in DCM) is common for acetamide formation, as seen in .
- Complex heterocycles (e.g., triazolo-pyrazine in ) require multi-step syntheses with cyclopentyl or pyrrolo intermediates .
Crystallographic Data :
- ’s compound shows a twisted conformation (79.7° dihedral angle between dichlorophenyl and thiazole rings), which may influence molecular packing and solubility .
Functional and Application Differences
- Therapeutic vs. Agrochemical Use :
- Binding Mechanisms :
- PROTAC-like molecules () leverage acetamide linkers to recruit E3 ligases, unlike simpler herbicides that inhibit plant-specific enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
